Cas no 110429-36-2 (N-Methyl Paroxetine)
N-Methyl Paroxetine Chemical and Physical Properties
Names and Identifiers
-
- N-METHYL PAROXETINE
- (3S,4R)-3-(3,4-Methylene-dioxyphenoxy-methyl)-4-(4'-fluorophenyl)-N-methylpiperidine
- PAR-Me
- METHYL PAROXETINE
- Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methyl-, (3S,4R)-
- (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-methylpiperidine
- Paroxetine Related Compound F
- trans(-)-1-Methyl-3-[(1,3-benzodioxol-5-yloxy)Methyl]-4-(4-fluorophenyl)piperidine
- (3S-trans)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methylpiperidine
- Methylparodextine
- Paroxetine USP RC F
- (3S,4R)-N-Methylparoxetine
- Paroxetine Related Compound
- (-)-trans-4-(4-Fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)-
- (-)-trans-4-(4-Fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)-1-methylpiperidine
- N-Methylparoxetine
- Methylparoxetine
- 3X658583PO
- CPD000469181
- (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methylpiperidine
- PubChem15206
- MLS001424004
- MOJZPKOBKCXNKG-YJBOKZPZSA-N
- HMS2051I12
- BCP13507
- CM0167
- NC00117
- trans-(-)-4-(4'-FLUORO PHENYL)-3-[[3,4-(METHYLENEDIOXY)- PHE
- trans-(-)-N-methylparoxetine
- trans-(-)-4-(4'-FLUORO PHENYL)-3-[[3,4-(METH
- UNII-3X658583PO
- MFCD03788781
- CS-0165673
- Piperidine,3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methyl-,(3S,4R)-
- Q27166378
- PIPERIDINE, 3-((1,3-BENZODIOXOL-5-YLOXY)METHYL)-4-(4-FLUOROPHENYL)-1-METHYL-, (3S-TRANS)-
- PIPERIDINE, 3-((1,3-BENZODIOXOL-5-YLOXY)METHYL)-4-(4-FLUOROPHENYL)-1-METHYL-, (3S,4R)-
- (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methyl-piperidine
- SMR000469181
- CHEBI:94536
- AKOS015851047
- Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methyl-, (3S,4R)-; Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methyl-, (3S-trans)-; (-)-trans-4-(4-Fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)-1-methylpiperidine; N-Methylparoxetine; BRL-42493; Paroxetine Related Compound F
- DTXSID20149243
- 110429-36-2
- (3S,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methylpiperidine
- AKOS015889696
- J-002423
- (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-methylpiperidine? (Paroxetine Impurity pound(c)
- CHEMBL322363
- (3S,4R)-3-((BENZODIOXOL-5-YLOXY)METHYL)-4-(4-FLUOROPHENYL)-1-METHYLPIPERIDINE
- M2645
- AC-18943
- (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-methylpiperidine
- T71590
- CCG-100867
- BRD-K19277754-001-01-4
- (3S,4R)-(-)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl]-1-methylpiperidine
- (3S,4R)-(-)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-methylpiperidine
- (3S-trans)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-methylpiperidine
- Trans-(-)-3-[(1,3-Benzodioxol-5-yloxyl)-Methyl]-4-(4-FluoroPhenyl)-1-methyl Piperidine
- DTXCID2071734
- Trans-(-)-3-((1,3-Benzodioxol-5-yloxyl)-Methyl)-4-(4-FluoroPhenyl)-1-methyl Piperidine
- N-Methyl Paroxetine
-
- MDL: MFCD03788781
- Inchi: 1S/C20H22FNO3/c1-22-9-8-18(14-2-4-16(21)5-3-14)15(11-22)12-23-17-6-7-19-20(10-17)25-13-24-19/h2-7,10,15,18H,8-9,11-13H2,1H3/t15-,18-/m0/s1
- InChI Key: MOJZPKOBKCXNKG-YJBOKZPZSA-N
- SMILES: FC1C=CC(=CC=1)[C@@H]1CCN(C)C[C@H]1COC1=CC=C2C(=C1)OCO2
Computed Properties
- Exact Mass: 343.15800
- Monoisotopic Mass: 343.15837173g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 429
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4
- Topological Polar Surface Area: 30.9
Experimental Properties
- Density: 1.198
- Melting Point: 109.0 to 113.0 deg-C
- Boiling Point: 443.709 °C at 760 mmHg
- Flash Point: 222.147 °C
- Refractive Index: 1.562
- PSA: 30.93000
- LogP: 3.60660
N-Methyl Paroxetine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- Hazard Category Code: 25-50/53
- Safety Instruction: 45-60-61
-
Hazardous Material Identification:
- Storage Condition:<0°C
N-Methyl Paroxetine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20991-1g |
N-Methyl Paroxetine |
110429-36-2 | 97% | 1g |
1310.00 | 2021-06-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M2645-1G |
N-Methyl Paroxetine |
110429-36-2 | >98.0%(GC)(T) | 1g |
¥350.00 | 2024-04-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N163017-1g |
N-Methyl Paroxetine |
110429-36-2 | 98% | 1g |
¥361.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N163017-250mg |
N-Methyl Paroxetine |
110429-36-2 | 98% | 250mg |
¥168.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N163017-5g |
N-Methyl Paroxetine |
110429-36-2 | 98% | 5g |
¥1444.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N132985-10mg |
N-Methyl Paroxetine |
110429-36-2 | 99% | 10mg |
¥29.90 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R093945-1g |
N-Methyl Paroxetine |
110429-36-2 | 98% | 1g |
¥434 | 2024-05-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N863974-250mg |
N-Methyl Paroxetine |
110429-36-2 | 98% | 250mg |
¥160.20 | 2022-09-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1500273-25MG |
N-Methyl Paroxetine |
110429-36-2 | 25mg |
¥12990.16 | 2024-12-23 | ||
| TRC | M325870-5mg |
N-Methyl Paroxetine |
110429-36-2 | 5mg |
$ 115.00 | 2023-04-15 |
N-Methyl Paroxetine Suppliers
N-Methyl Paroxetine Related Literature
-
Minghui Sun,Maoling Tao,Liang Zhao,Weipiao Li,Zhengli Liu,Chun-Yang He,Zhang Feng Org. Chem. Front. 2021 8 5322
Additional information on N-Methyl Paroxetine
Comprehensive Overview of N-Methyl Paroxetine (CAS No. 110429-36-2): Properties, Applications, and Research Insights
N-Methyl Paroxetine (CAS No. 110429-36-2) is a chemically modified derivative of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI). This compound has garnered significant attention in pharmaceutical research due to its potential therapeutic applications and unique biochemical properties. The N-methylation of paroxetine alters its pharmacokinetic profile, potentially enhancing its bioavailability or metabolic stability, which makes it a subject of interest for drug development.
In recent years, the demand for N-Methyl Paroxetine has surged, particularly among researchers exploring novel antidepressants and neuropharmacological agents. The compound's CAS number 110429-36-2 serves as a critical identifier in chemical databases, ensuring precise tracking in academic and industrial settings. Users frequently search for terms like "N-Methyl Paroxetine synthesis", "110429-36-2 supplier", or "N-Methyl Paroxetine vs Paroxetine", reflecting the growing curiosity about its comparative efficacy and synthetic pathways.
From a structural perspective, N-Methyl Paroxetine retains the core features of paroxetine but introduces a methyl group at the nitrogen position. This modification may influence its binding affinity to serotonin transporters, a topic of ongoing debate in neuroscience circles. Researchers are also investigating whether this derivative exhibits fewer side effects—such as reduced gastrointestinal discomfort—compared to its parent compound, addressing a common concern among patients using SSRIs.
The compound's relevance extends beyond mental health. Recent studies have explored its potential role in modulating inflammatory responses, linking N-Methyl Paroxetine to broader therapeutic avenues. Searches like "N-Methyl Paroxetine anti-inflammatory" or "110429-36-2 mechanism of action" highlight this interdisciplinary interest. Such investigations align with current trends in repurposing existing drugs for new applications, a cost-effective strategy in pharmaceutical innovation.
Quality control and analytical methods for N-Methyl Paroxetine are another hot topic. Laboratories prioritize HPLC and LC-MS techniques to verify the purity of CAS No. 110429-36-2, especially when sourcing reference standards. Queries such as "N-Methyl Paroxetine HPLC method" or "110429-36-2 NMR spectrum" dominate technical discussions, underscoring the need for reliable characterization protocols in both academic and industrial research.
Despite its promise, N-Methyl Paroxetine remains a research-grade chemical, with limited clinical data available. This gap fuels searches like "N-Methyl Paroxetine clinical trials" or "110429-36-2 toxicity profile", as scientists seek to validate its safety and efficacy. The compound's future will likely hinge on rigorous preclinical studies, particularly in light of increasing regulatory scrutiny around modified SSRIs.
In summary, N-Methyl Paroxetine (CAS No. 110429-36-2) represents a compelling case study in medicinal chemistry optimization. Its dual appeal—as a potential therapeutic agent and a tool for understanding serotonin modulation—ensures its continued relevance in biomedical research. As the scientific community addresses key questions about its pharmacology, this compound may well emerge as a cornerstone in next-generation neuroactive therapeutics.
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